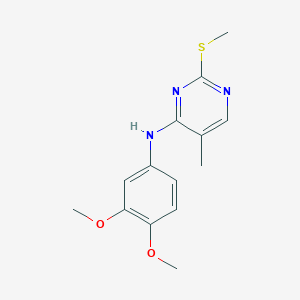

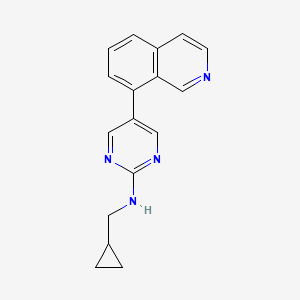

N-(3,4-dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3,4-dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine” is a chemical compound that has been synthesized and studied for its potential biological activities . It has been designed as a new inhibitor of CLK1 and DYRK1A kinases .

Synthesis Analysis

The compound was synthesized via a Dimroth rearrangement . The exact synthesis process is not available in the search results, but it’s likely to involve a series of chemical reactions starting from arylamines .Molecular Structure Analysis

The complete crystal structure of the compound was established by a single-crystal X-ray diffraction . The crystal is orthorhombic, space group Pca2 1 .Chemical Reactions Analysis

The compound was synthesized via a Dimroth rearrangement . The exact chemical reactions involved in the synthesis are not available in the search results.Physical And Chemical Properties Analysis

The compound has a molecular formula of C14H15N5O2 and a molecular weight of 285.3 . Other physical and chemical properties such as boiling point, density, and pKa are predicted to be 512.9±45.0 °C, 1.360±0.06 g/cm3, and 10.90±0.10 respectively .Mechanism of Action

Target of Action

The compound N-(3,4-dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine primarily targets CLK1 and DYRK1A kinases . These kinases are part of the Ser/Thr kinases family, which includes CDK5, GSK3, DYRK1A, CLK1, and CK1 . They play a crucial role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .

Mode of Action

The compound interacts with its targets, CLK1 and DYRK1A kinases, by inhibiting their activity . This inhibition is achieved through the compound’s binding interactions with the active sites of these kinases . The compound shows interesting selectivity towards CLK1 and DYRK1A kinases .

Biochemical Pathways

The inhibition of CLK1 and DYRK1A kinases affects various biochemical pathways. These kinases are implicated in numerous regulation processes, especially in Alzheimer’s disease

Result of Action

The primary result of the compound’s action is the inhibition of CLK1 and DYRK1A kinases . This inhibition could potentially lead to therapeutic benefits in diseases where these kinases play a significant role, such as cancer, neurodegenerative disorders, and cardiovascular diseases .

Advantages and Limitations for Lab Experiments

The advantages of using N-(3,4-dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine in laboratory experiments include its availability, its low cost, and its low toxicity. Additionally, this compound is stable in a variety of conditions, making it easy to handle and store. The main limitation of using this compound in laboratory experiments is its lack of solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

The potential future directions for N-(3,4-dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine include its use as a synthetic intermediate in organic synthesis, as a fluorescent dye, and as a therapeutic agent. Additionally, further research into the biochemical and physiological effects of this compound may lead to its use as a novel therapeutic agent for the treatment of various diseases, such as cancer and inflammatory disorders. Finally, further research into the mechanism of action of this compound may lead to the development of new and improved therapeutic agents.

Synthesis Methods

The synthesis of N-(3,4-dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine is a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetonitrile with ethylthiourea, followed by the reaction of the resulting product with methyl iodide. The first step of the synthesis involves the reaction of 3,4-dimethoxyphenylacetonitrile with ethylthiourea in the presence of a base, such as sodium hydroxide, to form the intermediate compound 3,4-dimethoxyphenylthiourea. The second step of the synthesis involves the reaction of the intermediate compound with methyl iodide in the presence of a base, such as sodium hydroxide, to form the final product, this compound.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine has been studied for its potential use in a variety of scientific applications, including organic synthesis, fluorescent dye synthesis, and as a therapeutic agent. In organic synthesis, this compound has been studied as a substrate for enzymatic reactions and in the synthesis of various compounds. In fluorescent dye synthesis, this compound has been studied for its potential use as a fluorescent dye for biological applications. Additionally, this compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.

properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-5-methyl-2-methylsulfanylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-9-8-15-14(20-4)17-13(9)16-10-5-6-11(18-2)12(7-10)19-3/h5-8H,1-4H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEJFLZBMVXQNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NC2=CC(=C(C=C2)OC)OC)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B6442432.png)

![N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442442.png)

![5-fluoro-2,4-dimethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442450.png)

![4,5-dimethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442463.png)

![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6442482.png)

![3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}(methyl)amino)-1??,2-benzothiazole-1,1-dione](/img/structure/B6442484.png)

![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6442504.png)

![4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442520.png)

![6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine](/img/structure/B6442527.png)

![4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442534.png)